Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide offers a comprehensive review of the applications of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTET). Moving beyond a simple product overview, this document provides a comparative analysis of its performance in key industrial and pharmaceutical sectors, supported by experimental data from analogous compounds and detailed synthetic protocols. We will explore its role as a corrosion inhibitor, a vital intermediate in pharmaceutical synthesis, and its potential as an additive in electroplating processes.
Introduction to 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol, with the CAS number 61607-68-9, is a heterocyclic compound featuring a tetrazole ring substituted with a dimethylaminoethyl group and a thiol group. Its molecular formula is C5H11N5S, and it possesses a molecular weight of 173.24 g/mol .[1][2][3] The presence of multiple nitrogen atoms in the tetrazole ring, a reactive thiol group, and a tertiary amine functionality imparts unique chemical properties to this molecule, making it a versatile candidate for various applications.
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Caption: Chemical Structure of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol.
Application as a Corrosion Inhibitor for Copper and its Alloys
The tetrazole moiety is well-documented for its efficacy in preventing the corrosion of copper and its alloys.[4] The mechanism of inhibition is primarily attributed to the formation of a protective film on the metal surface through the coordination of the nitrogen and sulfur atoms of the tetrazole ring with copper ions. This adsorbed layer acts as a barrier, impeding the corrosive attack of aggressive ions. While direct experimental data for DMTET is limited, a comparative analysis with structurally similar tetrazole derivatives provides valuable insights into its potential performance.
Mechanism of Corrosion Inhibition
The corrosion inhibition of copper by tetrazole derivatives in aggressive media, such as acidic or chloride-containing environments, involves the adsorption of the inhibitor molecules onto the copper surface. This adsorption can occur through:
-
Chemisorption: The lone pair of electrons on the nitrogen and sulfur atoms of the tetrazole ring can form coordinate bonds with the vacant d-orbitals of copper atoms.
-
Physisorption: In acidic solutions, the protonated inhibitor molecules can be electrostatically attracted to the negatively charged copper surface (at potentials negative to the potential of zero charge).
-
Film Formation: The adsorbed inhibitor molecules can form a compact, protective film that isolates the copper surface from the corrosive environment.
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graph "Corrosion_Inhibition_Mechanism" {
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Caption: Mechanism of corrosion inhibition by DMTET on a copper surface.
Comparative Performance with Other Tetrazole Derivatives
To objectively assess the potential of DMTET as a corrosion inhibitor, we can compare the reported inhibition efficiencies of analogous tetrazole compounds under similar experimental conditions. The following table summarizes the performance of several tetrazole derivatives on copper.
| Inhibitor | Concentration | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 5-Mercapto-1-phenyl-tetrazole (5-MPhTT) | 0.5 mM | 1 mM H2SO4 | 99% | [5] |
| 1-Phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) | 10⁻³ M | 0.1 M HNO₃ | 97% | [6] |
| 5-Aminotetrazole (ATAH) | 0.01 M | 3.5% NaCl | 98% | [4][7] |
| 5-Mercapto-1-methyltetrazole (MTAH) | 0.01 M | 3.5% NaCl | 92% | [4][7] |
Based on these data, tetrazole derivatives, particularly those containing a mercapto group, exhibit excellent corrosion inhibition for copper in both acidic and neutral chloride media. The high inhibition efficiencies, often exceeding 95%, suggest that DMTET, with its similar functional groups, would likely be a highly effective corrosion inhibitor. The presence of the dimethylaminoethyl side chain in DMTET could further enhance its performance through increased solubility and stronger adsorption on the copper surface.
Experimental Protocol for Evaluating Corrosion Inhibition
For researchers wishing to quantify the performance of DMTET as a corrosion inhibitor, the following experimental workflow is recommended.
1. Materials and Sample Preparation:
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Copper specimens (e.g., 99.9% pure copper coupons).
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Corrosive medium (e.g., 3.5% NaCl solution or 0.1 M H₂SO₄).
-
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol (DMTET) of high purity.
-
Standard electrochemical cell with a three-electrode setup (copper working electrode, platinum counter electrode, and a saturated calomel reference electrode).
2. Electrochemical Measurements:
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the polarization curves. The inhibition efficiency (IE%) is calculated using the formula:
IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
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Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the electrochemical system over a range of frequencies. The data can be used to model the corrosion process and determine parameters such as the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as:
IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
3. Surface Analysis:
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Scanning Electron Microscopy (SEM): To visualize the surface morphology of the copper coupons before and after exposure to the corrosive medium with and without the inhibitor.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the protective film formed on the copper surface.
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Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Key Intermediate in Pharmaceutical Synthesis: The Case of Cefotiam
DMTET plays a crucial role as a starting material in the synthesis of Cefotiam, a second-generation cephalosporin antibiotic.[8][9] Cefotiam is effective against a broad spectrum of bacteria and is used to treat various infections.[10][11] The synthesis of Cefotiam involves the coupling of a protected 7-aminocephalosporanic acid (7-ACA) derivative with an activated side chain, where DMTET provides the essential tetrazolylthiomethyl moiety at the C-3 position of the cephalosporin core.[12][13]
Synthetic Pathway of Cefotiam Dihydrochloride
A common synthetic route to Cefotiam dihydrochloride involves the reaction of 7-amino-3-(acetoxymethyl)-3-cephem-4-carboxylic acid (7-ACA) with DMTET to form the key intermediate, 7-amino-3-[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid (7-ACT). This intermediate is then acylated at the C-7 amino group with 2-(2-aminothiazol-4-yl)acetyl chloride to yield Cefotiam.[14]
Step-by-Step Synthesis Protocol (based on patent literature): [14]
-
Synthesis of 7-amino-3-[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid (7-ACT):
-
7-ACA is reacted with 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol in a suitable solvent system, often in the presence of a catalyst such as boron trifluoride etherate.
-
The reaction mixture is typically stirred at room temperature for several hours.
-
The product, 7-ACT, is then isolated, for example, by precipitation as a dihydrochloride salt.
-
Acylation of 7-ACT to form Cefotiam:
-
The 7-ACT intermediate is dissolved in a suitable solvent mixture (e.g., water and acetone).
-
The solution is cooled, and a base (e.g., triethylamine) is added to deprotonate the amino group.
-
2-(2-Aminothiazol-4-yl)acetyl chloride hydrochloride is then added to the reaction mixture.
-
The reaction proceeds at a low temperature to yield Cefotiam.
-
Isolation and Purification:
-
The Cefotiam is isolated from the reaction mixture, often by precipitation as the dihydrochloride salt.
-
The crude product is then purified by recrystallization to obtain the final active pharmaceutical ingredient (API).
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Caption: Simplified synthetic pathway of Cefotiam using DMTET.
Advantages of Using DMTET in Cefotiam Synthesis
The incorporation of the 1-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol side chain at the C-3 position of the cephalosporin nucleus is crucial for the pharmacokinetic and pharmacodynamic properties of Cefotiam.[15] The dimethylaminoethyl group, in particular, has been shown to influence the transport of the antibiotic across cell membranes.[15] The use of DMTET as the starting material for this side chain offers several advantages in the manufacturing process, including potentially higher yields and a more streamlined synthesis compared to building the side chain in a stepwise fashion on the cephalosporin core.
Potential Application in Copper Electroplating
Organic additives are essential components of modern copper electroplating baths, influencing the quality, appearance, and properties of the deposited copper layer.[16][17] These additives are typically classified as carriers (suppressors), brighteners (accelerators), and levelers. Heterocyclic compounds containing sulfur and nitrogen atoms, such as tetrazoles and thiols, are known to act as effective leveling agents and grain refiners.[18][19]
Plausible Role of DMTET as an Electroplating Additive
-
As a Leveler: Leveling agents are compounds that adsorb preferentially on protrusions on the cathode surface, inhibiting copper deposition at these high-current-density areas and promoting a smoother, more uniform deposit. The tetrazole ring and the thiol group of DMTET can strongly adsorb onto the copper surface, potentially fulfilling this role. The dimethylamino group could also contribute to its leveling properties.[18][19]
-
As a Brightener: Brighteners, or accelerators, are additives that refine the grain structure of the deposited copper, leading to a bright, lustrous finish. Thiol-containing compounds are known to act as brighteners in copper electroplating.[7] The presence of the thiol group in DMTET suggests it could contribute to grain refinement and brightening of the copper deposit.
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Caption: The role of organic additives in copper electroplating and the potential function of DMTET.
Comparison with Conventional Electroplating Additives
The performance of DMTET as an electroplating additive would need to be benchmarked against established additives.
| Additive Type | Common Examples | Potential Advantage of DMTET |
| Levelers | Janus Green B, Polyethyleneimine | The strong adsorption of the tetrazole-thiol moiety could offer superior leveling performance. |
| Brighteners | Bis(3-sulfopropyl) disulfide (SPS), 3-mercapto-1-propanesulfonic acid (MPS) | The unique combination of functional groups in DMTET might provide a synergistic effect, leading to improved brightness and grain refinement. |
Further experimental investigation is required to validate the efficacy of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol as an additive in copper electroplating and to determine its optimal concentration and synergistic effects with other additives.
Conclusion
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol is a multifaceted molecule with significant actual and potential applications in diverse scientific and industrial fields. While its role as a key intermediate in the synthesis of the antibiotic Cefotiam is well-established, its potential as a high-performance corrosion inhibitor for copper and as a functional additive in copper electroplating warrants further investigation. The comparative analysis with analogous compounds suggests that DMTET is a promising candidate in these areas. This guide provides a foundational understanding for researchers and professionals to explore and capitalize on the unique properties of this versatile chemical compound.
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